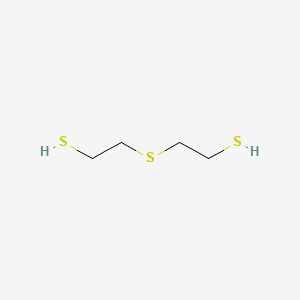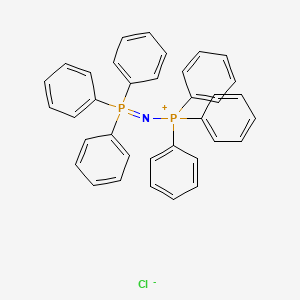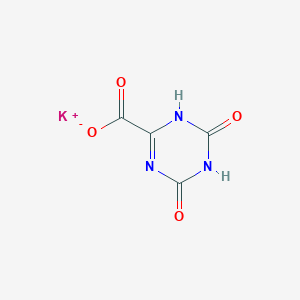
(2,4-Dihydroxyphenyl)azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dihydroxyphenyl)azanium;chloride, also known as norepinephrine hydrochloride, is a compound with significant biological and chemical importance. It is a neurotransmitter and hormone that plays a crucial role in the body’s response to stress and regulation of various physiological functions. This compound is primarily synthesized and secreted by the adrenal medulla and sympathetic neurons.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dihydroxyphenyl)azanium;chloride typically involves the hydroxylation of dopamine. The process can be summarized as follows:
Hydroxylation of Dopamine: Dopamine is hydroxylated at the beta-carbon by the enzyme dopamine beta-hydroxylase, resulting in the formation of norepinephrine.
Formation of Hydrochloride Salt: The free base form of norepinephrine is then reacted with hydrochloric acid to form norepinephrine hydrochloride.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using biotechnological methods. The process includes:
Fermentation: Microbial fermentation processes are employed to produce dopamine, which is then converted to norepinephrine.
Chemical Synthesis: Chemical synthesis methods are used to convert dopamine to norepinephrine, followed by the formation of the hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dihydroxyphenyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adrenochrome and other oxidation products.
Reduction: Reduction reactions can convert it back to dopamine.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and anhydrides.
Major Products
Oxidation Products: Adrenochrome and other quinone derivatives.
Reduction Products: Dopamine.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2,4-Dihydroxyphenyl)azanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its role as a neurotransmitter and its effects on the nervous system.
Medicine: It is used in the treatment of hypotension and cardiac arrest due to its vasoconstrictive properties.
Industry: It is employed in the manufacture of pharmaceuticals and as an intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of (2,4-Dihydroxyphenyl)azanium;chloride involves its interaction with adrenergic receptors. It primarily targets alpha and beta-adrenergic receptors, leading to:
Vasoconstriction: Activation of alpha-adrenergic receptors causes vasoconstriction, increasing blood pressure.
Cardiac Stimulation: Activation of beta-adrenergic receptors increases heart rate and contractility.
Neurotransmission: It acts as a neurotransmitter in the central and peripheral nervous systems, modulating various physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epinephrine: Similar in structure and function but has an additional methyl group on the nitrogen atom.
Dopamine: Precursor to norepinephrine, lacks the hydroxyl group on the beta-carbon.
Phenylephrine: Synthetic compound with similar vasoconstrictive properties but different structure.
Uniqueness
(2,4-Dihydroxyphenyl)azanium;chloride is unique due to its dual role as a neurotransmitter and hormone, its specific interaction with adrenergic receptors, and its significant physiological effects. Unlike its analogs, it is directly involved in the body’s stress response and regulation of blood pressure.
Eigenschaften
IUPAC Name |
(2,4-dihydroxyphenyl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3,8-9H,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJMPRKYLLJAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![bis[(1S)-1-phenylethyl]azanium;chloride](/img/structure/B7800858.png)
![bis[(1R)-1-phenylethyl]azanium;chloride](/img/structure/B7800865.png)










